molecular formula C22H22N2O3 B1662641 2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 332382-54-4

2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B1662641
CAS No.: 332382-54-4
M. Wt: 362.4 g/mol
InChI Key: KDDHBJICVBONAX-UHFFFAOYSA-N
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Scientific Research Applications

ML-SA1 has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

ML-SA1 is a chemical compound that acts as an agonist of the TRPML family of calcium channels . It has been primarily studied for its role in activating TRPML1 channels , although it also shows activity at the less studied TRPML2 and TRPML3 subtypes . TRPML1 is important for the function of lysosomes .

Mode of Action

ML-SA1 interacts with its targets, the TRPML family of calcium channels, by acting as an agonist . This means it binds to these channels and induces a physiological response. In the case of ML-SA1, it opens these channels, allowing calcium to flow through .

Biochemical Pathways

The activation of TRPML1 by ML-SA1 has been shown to stimulate intracellular U removal and reduce U-induced LMP and cell death through activating the positive TRPML1-TFEB feedback loop and consequent lysosomal exocytosis and biogenesis . This is particularly relevant in the context of disorders resulting from impaired lysosome function .

Pharmacokinetics

The compound’s impact on bioavailability is evident in its ability to activate trpml1 channels and induce a physiological response .

Result of Action

The activation of TRPML1 channels by ML-SA1 has been used to study several disorders resulting from impaired lysosome function, including mucolipidosis type IV and Niemann-Pick’s disease type C . It has also been used in the study of other conditions such as stroke and Alzheimer’s disease . The activation of these channels by ML-SA1 leads to a physiological response that can help to mitigate the effects of these disorders .

Action Environment

The action of ML-SA1 is influenced by the environment within the cell. For example, the activation of TRPML1 by ML-SA1 requires the membrane lipid PI(3,5)P2 and cytosolic calcium . Furthermore, the effect of ML-SA1 can be blocked by pharmacological and genetic inhibition of autophagy . These factors highlight the importance of the cellular environment in influencing the action, efficacy, and stability of ML-SA1 .

Biochemical Analysis

Biochemical Properties

2-(2-oxo-2-(2,2,4-Trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl)isoindoline-1,3-dione is known to interact with the TRPML family of calcium channels . It acts as an agonist, meaning it binds to these channels and induces a physiological response. In this case, the response is the opening of the channels, which allows calcium ions to flow through . This interaction plays a crucial role in various biochemical reactions within the cell.

Cellular Effects

The cellular effects of 2-(2-oxo-2-(2,2,4-Trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl)isoindoline-1,3-dione are primarily related to its activation of TRPML1 channels. This activation leads to the release of calcium from lysosomes, which is essential for various cellular processes . For instance, in Alzheimer’s disease, the activation of TRPML1 by this compound has been shown to rescue alterations in the endosomal-autophagic-lysosomal system .

Molecular Mechanism

The molecular mechanism of action of 2-(2-oxo-2-(2,2,4-Trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl)isoindoline-1,3-dione involves its binding to TRPML channels, leading to their activation . This activation results in the opening of the channels and the subsequent release of calcium ions . This calcium release can then influence various cellular processes, including enzyme activity, gene expression, and cell signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-oxo-2-(2,2,4-Trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl)isoindoline-1,3-dione have been observed over time. For example, treatment with this compound has been shown to reduce the percentage of cells with α-synuclein aggregates and the amount of α-synuclein protein . These effects were observed over time and were blocked by pharmacological and genetic inhibition of autophagy .

Metabolic Pathways

The metabolic pathways involving 2-(2-oxo-2-(2,2,4-Trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl)isoindoline-1,3-dione are primarily related to its role in activating TRPML1 channels. These channels are crucial for maintaining the low pH and calcium levels necessary for lysosomal function .

Transport and Distribution

2-(2-oxo-2-(2,2,4-Trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl)isoindoline-1,3-dione is likely transported and distributed within cells and tissues via its interaction with TRPML channels

Subcellular Localization

The subcellular localization of 2-(2-oxo-2-(2,2,4-Trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl)isoindoline-1,3-dione is likely related to its interaction with TRPML channels, which are primarily localized to vesicles along the endocytosis and exocytosis pathways . Specifically, TRPML1 is localized in the lysosome-associated membrane protein (Lamp-1) or Rab7 late endosomal and lysosomal (LEL) compartment .

Preparation Methods

The synthesis of ML-SA1 involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

ML-SA1 undergoes several types of chemical reactions, including:

    Oxidation: ML-SA1 can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed on ML-SA1 to modify its functional groups.

    Substitution: ML-SA1 can undergo substitution reactions, particularly at the quinoline moiety, to form derivatives with different properties.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)ethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-14-12-22(2,3)24(18-11-7-6-8-15(14)18)19(25)13-23-20(26)16-9-4-5-10-17(16)21(23)27/h4-11,14H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDHBJICVBONAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C2=CC=CC=C12)C(=O)CN3C(=O)C4=CC=CC=C4C3=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801336628
Record name ML-SA1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801336628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332382-54-4
Record name ML-SA1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801336628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-Oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]- 1H-isoindole-1,3(2H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione
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2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione
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2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione
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2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Reactant of Route 5
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2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Reactant of Route 6
Reactant of Route 6
2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Customer
Q & A

Q1: What is the primary target of ML-SA1 and what are its downstream effects?

A1: ML-SA1 selectively targets the TRPML1 channel, a cation channel predominantly located on lysosomes [, , , , , , , , ]. Activation of TRPML1 by ML-SA1 triggers calcium (Ca2+) efflux from the lysosomes, initiating a cascade of downstream effects, including:

  • Enhanced autophagy: Increased lysosomal Ca2+ activates transcription factor EB (TFEB), a master regulator of autophagy and lysosome biogenesis [, , , , , ]. This leads to enhanced clearance of cellular debris and protein aggregates [, , ].
  • Lysosomal acidification: ML-SA1 promotes lysosomal acidification, potentially through mechanisms involving the activation of proton pumps or modulation of lysosomal pH regulators [, , , ].
  • Regulation of lysosomal trafficking: Lysosomal Ca2+ signaling mediated by TRPML1 activation regulates the trafficking and fusion of lysosomes with other organelles, such as multivesicular bodies (MVBs) and autophagosomes [, , , , ]. This influences processes like exosome release and degradation of endocytosed material [, ].

Q2: How does ML-SA1's interaction with TRPML1 differ from the endogenous ligand, phosphatidylinositol-3,5-bisphosphate (PtdIns(3,5)P2)?

A2: While both ML-SA1 and PtdIns(3,5)P2 activate TRPML1, structural studies suggest that ML-SA1 binds directly to the pore region of the channel, inducing dilation of the lower gate [, ]. In contrast, PtdIns(3,5)P2 likely binds to an allosteric site, potentially influencing the S4-S5 linker conformation to facilitate channel opening []. Notably, ML-SA1 can induce a more robust Ca2+ efflux compared to PtdIns(3,5)P2 [, ].

Q3: What is the molecular formula and weight of ML-SA1?

A3: ML-SA1 (2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione) has a molecular formula of C22H22N2O3 and a molecular weight of 362.42 g/mol.

Q4: Is there available spectroscopic data for ML-SA1?

A4: While the provided research articles do not include specific spectroscopic data (e.g., NMR, IR) for ML-SA1, such data might be available in chemical databases or from the compound supplier.

Q5: What is known about the stability of ML-SA1 under various experimental conditions?

A5: The research primarily focuses on the biological activity of ML-SA1. Information regarding its stability under various conditions like temperature, pH, or exposure to light is limited. Future studies focusing on the chemical stability of ML-SA1 would be beneficial.

Q6: Does ML-SA1 exhibit any catalytic properties?

A6: ML-SA1 functions as a pharmacological tool by directly binding to and activating the TRPML1 channel. It does not appear to possess inherent catalytic properties based on the available research.

Q7: Have computational methods been used to study ML-SA1 and its interactions with TRPML1?

A7: Yes, cryo-electron microscopy (cryo-EM) studies have elucidated the binding site of ML-SA1 within the pore region of TRPML1, providing valuable structural insights into the activation mechanism [, ]. Molecular docking models have also been employed to investigate the interactions between ML-SA1 and TRPML1 mutants [].

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